Tetrafluoro-1,4-benzoquinone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 264881. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

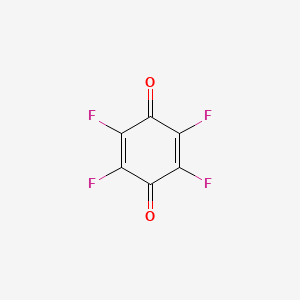

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3,5,6-tetrafluorocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLYZOGJWVAIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200661 | |

| Record name | Fluoranil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-21-9 | |

| Record name | Fluoranil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoranil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluoro-1,4-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoranil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluoro-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetrafluoro-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tetrafluoro-1,4-benzoquinone (fluoranil). It includes detailed experimental protocols for key synthesis and purification methods, along with a thorough compilation of its physicochemical and spectral properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug development.

Introduction

This compound, also known as fluoranil, is a fully fluorinated derivative of 1,4-benzoquinone. The presence of four highly electronegative fluorine atoms significantly influences its chemical and physical properties, rendering it a potent oxidizing agent and a versatile building block in organic synthesis.[1][2] Its unique electronic characteristics make it a subject of interest in materials science, particularly in the development of charge-transfer complexes and functional polymers.[3] Furthermore, the electrophilic nature of the quinone ring suggests potential applications in the design of biologically active molecules.[4]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods involve the fluorination of a suitable precursor, such as chloranil (B122849), or the oxidative functionalization of a polyfluorinated aromatic compound.

Synthesis from Chloranil and Potassium Fluoride (B91410)

A widely utilized method for the preparation of this compound involves the high-temperature reaction of tetrachloro-1,4-benzoquinone (chloranil) with potassium fluoride.[5][6] The reaction proceeds through a halogen exchange (Halex) process.

Experimental Protocol:

-

Preparation: Anhydrous potassium fluoride is thoroughly dried and packed into a reaction tube. The entire apparatus is maintained under a dry, inert atmosphere (e.g., nitrogen).

-

Reaction: Vaporous chloranil is passed over the heated potassium fluoride. The reaction is typically conducted at temperatures ranging from 175 to 350 °C, with an optimal range of 200 to 330 °C.[5][6]

-

Isolation of Crude Product: The reaction product, a mixture containing this compound and partially fluorinated intermediates, is collected from the reaction stream.

-

Purification via Reduction and Re-oxidation:

-

The crude product is first reduced to the corresponding hydroquinones. This can be achieved catalytically using hydrogen gas with a platinum dioxide catalyst in a solvent like benzene.[5]

-

The resulting tetrafluorohydroquinone (B1294475) is then separated from the chlorinated and partially fluorinated hydroquinones by distillation, for example, with toluene (B28343) vapor.[5] Tetrafluorohydroquinone has a melting point of 167 °C.[5]

-

Finally, the purified tetrafluorohydroquinone is re-oxidized to this compound using a suitable oxidizing agent, such as lead tetraacetate.[5]

-

Anodic Oxidation of Hexafluorobenzene (B1203771)

An alternative approach involves the electrochemical oxidation of hexafluorobenzene.[5] This method offers a potentially more direct route to the target molecule.

Experimental Protocol:

-

Electrochemical Cell Setup: A divided electrochemical cell is used, equipped with a platinum plate anode and a carbon rod cathode.[5]

-

Electrolyte Solution: The electrolysis is carried out in a mixed solvent system, typically trifluoroacetic acid and dichloromethane, containing a supporting electrolyte.[5]

-

Electrolysis: A constant current or potential is applied to the cell, leading to the oxidation of hexafluorobenzene at the anode.

-

Work-up and Isolation: After the electrolysis is complete, the reaction mixture is worked up to isolate the this compound. This may involve solvent extraction and purification by chromatography or sublimation.

Purification

The primary method for obtaining high-purity this compound is sublimation.[6]

Experimental Protocol for Sublimation:

-

The crude this compound is placed in a sublimation apparatus.

-

The apparatus is evacuated to a reduced pressure.

-

The bottom of the apparatus is gently heated, causing the this compound to sublime.

-

The purified product is collected as crystals on a cold finger or the cooler upper surfaces of the apparatus.

Characterization Data

A comprehensive understanding of the structure and properties of this compound is derived from various analytical techniques. The following tables summarize the key characterization data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆F₄O₂ | [7] |

| Molecular Weight | 180.06 g/mol | [7] |

| Appearance | Pale yellow to brown powder or crystals | [2] |

| Melting Point | 183-186 °C (sublimes) | |

| Boiling Point | 133.1 °C at 760 mmHg | [8] |

| CAS Number | 527-21-9 | [7] |

Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Coupling Constants (J) / Hz | Reference |

| ¹⁹F | CDCl₃ | Not explicitly stated in search results | J(F,F) and J(C,F) have been measured | [9] |

| ¹³C | CDCl₃ | Not explicitly stated in search results | J(C,F) have been measured | [9] |

Note: While specific chemical shifts were not found in the initial search, the existence of ¹⁹F and ¹³C NMR studies has been confirmed. Researchers should refer to the primary literature for detailed spectral assignments.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1700 | C=O stretching | [10] (by analogy to 1,4-benzoquinone) |

| Not specified | C-F stretching | [11] (general region for C-F bonds) |

| Not specified | C=C stretching | [11] |

Note: A complete assignment of the intramolecular fundamentals of fluoranil has been reported based on oriented crystal and vapor spectra.[11] Users should consult this reference for a detailed vibrational analysis.

| m/z | Assignment | Reference |

| 180 | [M]⁺ (Molecular Ion) | [12] |

| Not specified | Fragments corresponding to loss of CO and/or F | [12] (general fragmentation pattern) |

Note: The NIST WebBook is a primary resource for the mass spectrum of this compound.[12]

| Solvent | λmax (nm) | Reference |

| Not specified | Multiple absorption bands are present | [12] |

Note: The UV-Vis spectrum of this compound is available in the NIST WebBook.[12]

Potential Signaling Pathway Interaction

While direct studies on the specific signaling pathways modulated by this compound are limited, its chemical nature as a potent electrophile and Michael acceptor suggests a plausible interaction with cellular nucleophiles, particularly the cysteine residues of proteins. A key pathway that is regulated by such electrophilic compounds is the Keap1-Nrf2 antioxidant response pathway.

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1/Cul3/Rbx1 E3 ubiquitin ligase complex. Electrophiles, including many quinones, can react with specific cysteine sensors in Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes.

The following diagram illustrates the hypothetical activation of the Nrf2 pathway by this compound.

Caption: Hypothetical activation of the Keap1-Nrf2 pathway by this compound.

Workflow for Synthesis and Characterization:

The general workflow for the synthesis and characterization of this compound is outlined below.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols and tabulated data serve as a practical resource for its preparation and identification. While its direct biological signaling pathways require further investigation, its inherent reactivity suggests a potential role as a modulator of electrophile-sensing pathways such as Keap1-Nrf2. The information compiled herein is intended to facilitate further research into the diverse applications of this versatile fluorinated compound.

References

- 1. researchgate.net [researchgate.net]

- 2. labproinc.com [labproinc.com]

- 3. rsc.org [rsc.org]

- 4. Buy this compound | 527-21-9 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. US3043884A - Tetrafluoro-benzoquinone-1, 4 and a process for its manufacture - Google Patents [patents.google.com]

- 7. FTIR [terpconnect.umd.edu]

- 8. This compound | 527-21-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. p-Benzoquinone, 2,3,5,6-tetrafluoro- [webbook.nist.gov]

A Technical Guide to Tetrafluoro-1,4-benzoquinone: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluoro-1,4-benzoquinone, also known as p-fluoranil, is a halogenated quinone with significant applications in organic synthesis and materials science. Its unique electronic properties, stemming from the strong electron-withdrawing nature of its fluorine substituents, make it a versatile building block for the creation of complex molecular architectures and advanced materials. This technical guide provides a comprehensive overview of the molecular properties, a detailed experimental protocol for its synthesis, and a discussion of the biological activities of related halogenated quinones, offering insights for its potential application in drug discovery and development.

Core Molecular and Physical Properties

This compound is a solid compound at room temperature, appearing as light yellow to brown powder or crystals.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₆F₄O₂ | [1][2] |

| Molecular Weight | 180.06 g/mol | [1][2] |

| CAS Number | 527-21-9 | [1][2] |

| Melting Point | 183 - 186 °C (sublimes) | [1] |

| Appearance | Light yellow to brown powder or crystals | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the reaction of chloranil (B122849) with potassium fluoride (B91410) at elevated temperatures. The following protocol is adapted from established patent literature.

Materials and Equipment

-

Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone)

-

Potassium fluoride (anhydrous)

-

Reaction tube (e.g., quartz)

-

Tube furnace with temperature controller

-

Nitrogen gas supply

-

Sublimation apparatus

-

Vacuum pump

-

Standard laboratory glassware

Experimental Procedure

-

Preparation of the Reaction Setup:

-

A reaction tube is packed with anhydrous potassium fluoride.

-

The tube is placed within a tube furnace, and a system for introducing vaporous chloranil is set up at one end.

-

A collection vessel or condenser is attached to the other end of the reaction tube to collect the product.

-

The entire system is purged with dry nitrogen gas.

-

-

Reaction Execution:

-

The tube furnace is heated to a temperature in the range of 200 to 330 °C.

-

Chloranil is heated separately to generate a vapor, which is then passed over the heated potassium fluoride bed using a slow stream of dry nitrogen.

-

The reaction converts the chlorine atoms of chloranil to fluorine, yielding this compound.

-

The product, being volatile under these conditions, is carried by the nitrogen stream and deposits in the cooler collection part of the apparatus.

-

-

Purification:

-

The crude product collected is purified by sublimation under reduced pressure.

-

The purified this compound is obtained as yellow crystals.

-

Caption: Experimental workflow for the synthesis of this compound.

Applications in Organic Synthesis and Materials Science

This compound is a valuable intermediate in organic synthesis. Its strong electron-withdrawing properties enhance its reactivity in various reactions. It is particularly useful in the development of:

-

Fluorinated Pharmaceuticals and Agrochemicals: Serving as a building block for introducing fluorine atoms into complex organic molecules.[2]

-

Advanced Materials: Used in the creation of fluorinated polymers that exhibit high thermal stability and chemical resistance.[2]

-

Electronic Materials: Its properties are leveraged in the production of high-performance conductive inks and coatings.[2]

Biological Activity and Relevance in Drug Development

While specific studies on the biological signaling pathways of this compound are limited, the broader class of halogenated quinones has been investigated for various biological activities. These studies can provide a basis for future research into the therapeutic potential of the tetrafluoro- derivative.

Insights from Related Halogenated Quinones

Studies on other halogenated benzoquinones, such as tetrachloro-1,4-benzoquinone (TCBQ), have shown that these compounds can induce oxidative stress and affect cell viability. For instance, TCBQ has been shown to have varying effects on different subtypes of human breast cancer cells, influencing intracellular reactive oxygen species (ROS) levels, apoptosis, and cytotoxicity. The cellular response appears to be highly dependent on the specific cancer cell type.

Potential Mechanisms of Action

Quinones, in general, are known to exert their biological effects through several mechanisms, which may be relevant for this compound:

-

Redox Cycling and Oxidative Stress: Quinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This can disrupt cellular redox balance and induce oxidative stress, which can trigger various cellular responses, including apoptosis.

-

Covalent Modification of Biomolecules: The electrophilic nature of the quinone ring allows for covalent adduction to nucleophilic residues in proteins and DNA. This can lead to enzyme inhibition and genotoxicity.

-

Interaction with Signaling Pathways: By modulating ROS levels and reacting with key proteins, quinones can influence various signaling pathways involved in cell proliferation, survival, and death. For example, some quinone derivatives have been shown to impact pathways such as those involving topoisomerase II.

The high electrophilicity of this compound suggests that it could be a potent modulator of these processes. Further research is warranted to elucidate its specific biological targets and mechanisms of action, which could pave the way for its development as a therapeutic agent or a chemical probe to study cellular signaling.

Caption: Potential mechanisms of biological activity for this compound.

References

Spectroscopic Profile of Tetrafluoro-1,4-benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetrafluoro-1,4-benzoquinone (fluoranil), a significant compound in various chemical and pharmaceutical research areas. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, supported by detailed experimental protocols and a logical workflow for its analysis.

Spectroscopic Data Summary

The following sections provide a quantitative summary of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecular symmetry of this compound, the four fluorine atoms are chemically equivalent, as are the two carbonyl carbons and the four fluorinated carbons. This results in simplified NMR spectra.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | 168.0 |

| C-F | 140.0 (t, J(C,F) = 13.9 Hz) |

Note: Data is referenced to a standard. The triplet multiplicity of the C-F signal arises from coupling to the adjacent fluorine atoms.

Table 2: ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Atom | Chemical Shift (δ) in ppm |

| C-F | -156.4 |

Note: The ¹⁹F NMR spectrum exhibits a single peak, confirming the equivalence of the four fluorine atoms. Chemical shifts are typically referenced to CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and carbon-fluorine stretching vibrations.

Table 3: Key Infrared Absorption Bands for this compound [1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1733 | Medium Strong | C=O stretch |

| 1704 | Very Strong | C=O stretch |

| 1678 | Shoulder, Broad | Combination/Overtone |

| 1647 | Weak | C=C stretch |

| 1380 | Medium Weak | C-F stretch |

| 1374 | Medium Weak | C-F stretch |

| 1270 | Very Weak | C-C stretch |

| 1251 | Weak, Broad | C-C stretch |

| 1138 | Very Weak | In-plane C-F bend |

| 1113 | Medium | In-plane C-F bend |

| 91 | Very Strong | Out-of-plane C-F bend |

| 60 | Medium Weak, Broad | Out-of-plane ring deformation |

Source: Adapted from Girlando, A., & Pecile, C. (1975). Vibrational spectra of fluoranil (2, 3, 5, 6-Tetrafluoro-p-benzoquinone). J. Chem. Soc., Faraday Trans. 2, 71, 689-698.[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in ethanol (B145695) displays characteristic absorption bands in the ultraviolet region.

Table 4: UV-Vis Absorption Data for this compound in Ethanol

| Wavelength (λmax) in nm | Molar Absorptivity (ε) in L·mol⁻¹·cm⁻¹ | Transition |

| ~270 | ~15,000 | π → π |

| ~350 | ~400 | n → π |

Note: The intense peak around 270 nm is attributed to a π → π transition, while the weaker, longer-wavelength absorption is characteristic of an n → π* transition of the carbonyl groups.*

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d) in a 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H (with corresponding frequencies for ¹³C and ¹⁹F).

-

¹³C NMR:

-

Mode: Proton-decoupled.

-

Pulse Sequence: Standard single-pulse excitation with a 90° pulse width.

-

Spectral Width: Approximately 0-200 ppm.

-

Relaxation Delay: 2-5 seconds to ensure quantitative signal integration, particularly for the quaternary carbons.

-

Number of Scans: Sufficient scans are acquired to achieve an adequate signal-to-noise ratio, typically ranging from several hundred to a few thousand.

-

-

¹⁹F NMR:

-

Mode: Proton-decoupled.

-

Pulse Sequence: Standard single-pulse excitation.

-

Spectral Width: A range sufficient to cover the expected chemical shift, for instance, from -100 to -200 ppm.

-

Reference: An internal or external reference standard such as CFCl₃ is used.

-

Number of Scans: Typically fewer scans are required than for ¹³C NMR due to the higher sensitivity of the ¹⁹F nucleus.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The homogenous mixture is then transferred to a pellet press.

-

A pressure of 7-10 tons is applied for several minutes to form a transparent or translucent pellet.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

A stock solution of this compound is prepared in a UV-grade solvent, such as ethanol or cyclohexane.

-

Serial dilutions are made to obtain a concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

Instrumentation and Parameters:

-

Spectrometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: Typically scanned from 200 to 600 nm.

-

Cuvettes: 1 cm path length quartz cuvettes are used.

-

Blank: A cuvette containing the pure solvent is used as a reference.

-

Scan Speed: A medium scan speed is generally appropriate.

-

Data Interval: Data is typically collected at 1 nm intervals.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a this compound sample.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Redox Potential of Tetrafluoro-1,4-benzoquinone

This technical guide provides a comprehensive overview of the redox potential of this compound (TFBQ), a molecule of significant interest in various fields including organic synthesis, material science, and potentially drug development due to its unique electronic properties.[1] The strong electron-withdrawing nature of the fluorine substituents dramatically influences its electrochemical behavior, distinguishing it from its non-fluorinated analog, p-benzoquinone.[2][3]

Quantitative Data on Redox Potential

The redox potential of this compound is a critical parameter for understanding its reactivity and suitability for various applications. The following table summarizes the reported experimental and theoretical redox potential values.

| Parameter | Value | Solvent | Reference Electrode | Method | Source |

| First Reduction Potential (E11/2) | -0.04 V | Acetonitrile (B52724) | Saturated Calomel Electrode (SCE) | Experimental (Cyclic Voltammetry) | [2][4] |

| First Reduction Potential (E11/2) | -0.03 V | Acetonitrile | Saturated Calomel Electrode (SCE) | Theoretical Calculation (G3(MP2)-RAD, CPCM) | [2][4] |

Note: The first reduction potential corresponds to the one-electron reduction of the neutral TFBQ to its radical anion.

Electrochemical Behavior

In aprotic media such as acetonitrile or dimethylformamide (DMF), this compound typically undergoes two sequential one-electron reductions.[2][3] This process leads to the formation of a radical anion (TFBQ•−) and subsequently a dianion (TFBQ²⁻).[2][3] This two-step reduction is a key feature of its electrochemical profile and is central to its utility in various redox-based applications.

The presence of the four fluorine atoms significantly impacts the redox potential, making TFBQ a stronger oxidizing agent compared to p-benzoquinone.[2] This enhanced oxidizing capability is a direct consequence of the inductive electron-withdrawing effect of the fluorine atoms.

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

The determination of the redox potential of this compound is commonly achieved through cyclic voltammetry (CV). This electrochemical technique provides information on the reduction and oxidation processes of a substance. A general protocol is outlined below.

1. Materials and Reagents:

-

This compound (solid, 97% purity or higher)

-

Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetraethylammonium (B1195904) tetrafluoroborate)[5][6]

-

High-purity inert gas (e.g., argon or nitrogen)

2. Instrumentation:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy carbon electrode or platinum electrode[7]

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Ion (Ag/Ag⁺) electrode[7]

-

Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod[7]

-

3. Experimental Procedure:

-

Solution Preparation: Prepare a solution of this compound (typically 1-2 mM) in the chosen anhydrous solvent containing the supporting electrolyte (e.g., 0.1 M TBAPF₆).[6]

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared solution.

-

Perform a cyclic voltammetry scan. The potential window should be set to encompass the reduction peaks of TFBQ. A typical scan might range from an initial potential where no reaction occurs to a potential sufficiently negative to observe the second reduction, and then back to the initial potential.

-

The scan rate (e.g., 100 mV/s) can be varied to investigate the reversibility of the redox processes.[6]

-

-

Data Analysis:

-

The half-wave potential (E₁/₂) for each reversible or quasi-reversible redox couple is determined from the cyclic voltammogram as the average of the cathodic (reduction) and anodic (oxidation) peak potentials: E₁/₂ = (Epc + Epa) / 2. This value represents the formal redox potential of the couple.

-

Logical and Workflow Diagrams

The following diagrams illustrate the reduction process of this compound and a typical experimental workflow for determining its redox potential.

Caption: Two-step electrochemical reduction of this compound.

Caption: Experimental workflow for determining redox potential using cyclic voltammetry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 5. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Crystal Structure of Tetrafluoro-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of tetrafluoro-1,4-benzoquinone (fluoranil), a key fluorinated building block in organic synthesis and materials science. This document details the crystallographic parameters, experimental protocols for its synthesis and purification, and a visual representation of the experimental workflow.

Core Crystallographic Data

The crystal structure of uncomplexed this compound has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below, as reported by J. C. Collings, K. P. Roscoe, E. G. Robins, A. S. Batsanov, L. M. Stimson, J. A. K. Howard, S. J. Clark, and T. B. Marder in New Journal of Chemistry, 2002, 26, 1740-1746.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.583(2) Å |

| b | 6.136(2) Å |

| c | 12.345(4) Å |

| α | 90° |

| β | 91.98(3)° |

| γ | 90° |

| Volume | 573.9(3) ų |

| Z | 4 |

| Calculated Density | 2.088 g/cm³ |

| R-factor | 0.042 |

Experimental Protocols

The synthesis and purification of this compound typically involve the fluorination of a chlorinated precursor followed by purification by recrystallization. The following protocols are based on established chemical principles and patent literature.

Synthesis of this compound from Chloranil

This procedure outlines the synthesis of this compound via the reaction of tetrachloro-1,4-benzoquinone (chloranil) with a fluorinating agent.

Materials:

-

Tetrachloro-1,4-benzoquinone (Chloranil)

-

Anhydrous Potassium Fluoride (KF)

-

High-boiling point solvent (e.g., Sulfolane)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Condenser

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add anhydrous potassium fluoride. The flask is then flushed with nitrogen gas to establish an inert atmosphere.

-

Solvent Addition: Add a high-boiling point solvent, such as sulfolane, to the flask.

-

Heating: Heat the mixture to a temperature in the range of 175-350°C with vigorous stirring.

-

Addition of Chloranil: Gradually add tetrachloro-1,4-benzoquinone to the heated mixture. The reaction is exothermic and the temperature should be carefully monitored and controlled.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product is then isolated by filtration.

-

Purification: The crude product is purified by recrystallization.

Purification by Recrystallization

This protocol describes a general method for the purification of this compound. The choice of solvent is critical for obtaining high-purity crystals.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, toluene, or a mixture of solvents)

-

Activated carbon (optional, for decolorization)

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Filter paper

-

Büchner funnel and flask

-

Ice bath

Procedure:

-

Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil the solution for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

-

Crystallization: Allow the hot filtrate to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.

-

Complete Crystallization: To maximize the yield, place the flask in an ice bath to further decrease the solubility and promote more crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

An In-depth Technical Guide to the Thermodynamic Properties of Tetrafluoro-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluoro-1,4-benzoquinone, also known as p-fluoranil, is a halogenated quinone of significant interest in various fields, including organic synthesis, materials science, and as a subject of theoretical and experimental studies. Its strong oxidizing properties and participation in charge-transfer complexes make a thorough understanding of its thermodynamic characteristics crucial for predicting its behavior in chemical reactions and biological systems. This technical guide provides a summary of the available thermodynamic and physical data for this compound. Due to a scarcity of comprehensive experimental thermodynamic data in publicly available literature, this document also details the established experimental protocols that are standardly employed for the determination of such properties for organofluorine compounds. Furthermore, a recently elucidated chemiluminescence reaction pathway involving this compound is presented and visualized.

Physical and Theoretical Thermodynamic Data

| Property | Value | Source(s) |

| Molecular Formula | C₆F₄O₂ | [1][2] |

| Molecular Weight | 180.06 g/mol | [1][2] |

| Melting Point | 183-186 °C (sublimes) | [3] |

| Appearance | Pale yellow to brown powder or crystals | [4][5] |

| Electron Affinity (EA) | 2.70 ± 0.10 eV | [6] |

The NIST Chemistry WebBook contains data on reaction thermochemistry, gas-phase ion energetics, and various spectra for this compound but does not provide standard thermodynamic values such as enthalpy of formation, standard molar entropy, or Gibbs free energy of formation for the solid state.[6][7][8][9][10]

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of organofluorine compounds like this compound requires specialized experimental techniques due to the reactivity of fluorine-containing combustion products. The following sections describe the standard and appropriate methodologies for accurately measuring these properties.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organofluorine compounds, this is typically determined by rotating-bomb combustion calorimetry.[11]

Methodology:

-

Sample Preparation: A pellet of high-purity this compound is accurately weighed and placed in a combustion crucible (typically platinum). A known mass of a fluorine-containing auxiliary substance, such as a vinylidene-fluoride polymer, may be used to ensure complete combustion.[12]

-

Bomb Preparation: The crucible is placed in a rotating-bomb calorimeter. A small amount of water is added to the bomb to dissolve the gaseous combustion products. The bomb is then sealed and pressurized with a known excess of pure oxygen.

-

Combustion: The sample is ignited electrically. The bomb is rotated during and after combustion to ensure a homogeneous solution of the final products, primarily hydrofluoric acid (HF) and carbon dioxide (CO₂).

-

Temperature Measurement: The temperature change of the calorimeter system is precisely measured.

-

Energy Equivalent Calibration: The energy equivalent of the calorimeter is determined in separate experiments by burning a standard substance with a known heat of combustion, such as benzoic acid.

-

Analysis of Products: The final contents of the bomb are carefully analyzed to determine the extent of the reaction and to check for any side products. This includes titration of the hydrofluoric acid.

-

Calculation of Enthalpy of Combustion: The heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections applied for the ignition energy, the heat of combustion of the auxiliary substance, and the formation of nitric acid from residual nitrogen in the oxygen.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂ and HF).

Determination of Enthalpy of Sublimation by Knudsen Effusion Method

The enthalpy of sublimation (ΔsubH°) is crucial for converting thermodynamic data from the solid to the gaseous state. The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of crystalline this compound is placed in a Knudsen cell. The Knudsen cell is a small, thermostated container with a very small orifice of known area.

-

High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber.

-

Isothermal Effusion: The cell is heated to a precise, constant temperature. At this temperature, the sample sublimes, and the vapor effuses through the orifice into the vacuum.

-

Mass Loss Measurement: The rate of mass loss ( dm/dt ) of the sample is measured over time. This can be done gravimetrically or by using a quartz crystal microbalance.

-

Vapor Pressure Calculation: The vapor pressure (P) at a given temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (√(2πRT/M)) / A where R is the ideal gas constant, M is the molar mass of the substance, and A is the area of the orifice.

-

Clausius-Clapeyron Plot: The experiment is repeated at several different temperatures to obtain a series of vapor pressure measurements. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Chemiluminescence of this compound

Recent studies have elucidated the mechanism of chemiluminescence from the reaction of tetrahalogen-1,4-benzoquinones, including the tetrafluoro derivative (TFBQ), with hydrogen peroxide (H₂O₂).[13][14] This process involves the formation and subsequent decomposition of a dioxetane intermediate.

The proposed mechanism involves the oxidation of this compound to form a dihalogenquinone dioxetane (DHD) and its anion (DHD⁻).[13] The dissociation of these intermediates leads to the formation of an excited-state product, which then emits light upon relaxation to the ground state. The dissociation of the anionic DHD⁻ is kinetically more favorable.[13]

Below is a diagram illustrating the key steps in the proposed chemiluminescence pathway.

Conclusion

This technical guide has summarized the currently available thermodynamic and physical data for this compound. While a comprehensive set of experimentally determined standard thermodynamic properties is not yet published, this document provides the detailed experimental protocols—rotating-bomb combustion calorimetry and the Knudsen effusion method—that are the standards for obtaining such data for organofluorine compounds. The elucidation of the chemiluminescence mechanism offers a valuable insight into the reactive behavior of this compound and provides a basis for further research and application, particularly in analytical chemistry and bioassays. For professionals in drug development and materials science, understanding these properties and potential reaction pathways is essential for the rational design and application of molecules containing the this compound moiety.

References

- 1. This compound | 527-21-9 | FT01936 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 527-21-9 [chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. p-Benzoquinone, 2,3,5,6-tetrafluoro- [webbook.nist.gov]

- 7. p-Benzoquinone, 2,3,5,6-tetrafluoro- [webbook.nist.gov]

- 8. p-Benzoquinone, 2,3,5,6-tetrafluoro- [webbook.nist.gov]

- 9. p-Benzoquinone, 2,3,5,6-tetrafluoro- [webbook.nist.gov]

- 10. p-Benzoquinone, 2,3,5,6-tetrafluoro- [webbook.nist.gov]

- 11. toc.library.ethz.ch [toc.library.ethz.ch]

- 12. researchgate.net [researchgate.net]

- 13. Mechanistic Investigation into Chemiluminescence from 1,4-Benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Historical Discovery of Tetrafluoro-1,4-benzoquinone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluoro-1,4-benzoquinone, also known as p-fluoranil, is a halogenated quinone of significant interest in various fields, including as a versatile intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its unique fluorinated structure enhances both its reactivity and stability, making it a valuable building block in organic synthesis and material science.[1] This document provides a detailed account of the historical discovery and early synthesis of this compound, with a focus on the experimental protocols and quantitative data from the seminal work in this area.

The Initial Synthesis

The first detailed process for the manufacture of this compound was disclosed in a patent filed on February 13, 1958, by Kurt August Wilhelm Wallenfels and Wilfried Johannes Draher, who were assignors to Farbwerke Hoechst Aktiengesellschaft.[2] Their work established a viable method for producing this novel compound in a pure form. The core of their discovery was the reaction of chloranil (B122849) (tetrachloro-1,4-benzoquinone) with potassium fluoride (B91410) at elevated temperatures.[2]

Two primary methodologies were outlined in the original patent, representing the foundational experimental protocols for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported in the original disclosure of the synthesis of this compound.[2]

| Parameter | Value |

| Reaction Temperature Range | 175 to 350 °C |

| Preferred Reaction Temperature | 200 to 330 °C |

| Yield | 25 to 40% and more |

| Melting Point (Sublimed Product) | 177.5 - 179 °C |

| Theoretical Fluorine Content | 42.2% |

| Measured Fluorine Content | 41.7% |

| Sublimation Conditions | 50 °C under 15 mm Hg |

Experimental Protocols

The pioneering work on the synthesis of this compound detailed two distinct experimental procedures.

Method 1: Two-Stage Synthesis via Tetrafluorohydroquinone (B1294475)

This method involves a multi-step process beginning with the reaction of chloranil and potassium fluoride, followed by reduction and subsequent oxidation.

Step 1: Fluorination of Chloranil

-

Chloranil is reacted with potassium fluoride at a high temperature, generally in the range of 175 to 350 °C.[2]

Step 2: Reduction to Tetrafluorohydroquinone

-

The reaction product from the first step is reduced to form the corresponding tetrafluorohydroquinone.[2]

Step 3: Purification by Distillation

-

The resulting tetrafluorohydroquinone is subjected to distillation with toluene (B28343) vapor. The tetrafluorohydroquinone has a reported flowing point of 167 °C.[2]

Step 4: Oxidation to this compound

-

The purified tetrafluorohydroquinone is then converted to this compound using oxidizing agents, such as lead tetra-acetate.[2]

Method 2: Direct Synthesis from Vaporous Chloranil

This simplified method was found to produce the target compound in good yield.

Step 1: Preparation of Potassium Fluoride

-

200 grams of potassium fluoride are dried in a drying chamber at 110 °C.[2]

-

The dried potassium fluoride is then ground in a ball mill and placed into a reaction tube.[2]

-

The reaction tube containing the potassium fluoride is heated for three hours at approximately 350 °C while passing dry nitrogen through it to remove any residual water.[2]

Step 2: Reaction of Vaporous Chloranil with Potassium Fluoride

-

Vaporous chloranil is passed over the heated potassium fluoride. The temperature is maintained between 175 and 350 °C, with a preference for 200 to 330 °C.[2]

Step 3: Isolation and Purification

-

The reaction product, this compound, is isolated.[2]

-

It can be subsequently purified by sublimation under reduced pressure. For instance, 3.7 grams of purified product can be obtained by sublimation at 50 °C under a pressure of 15 mm of mercury.[2] The resulting product appears as light yellow leaflets when recrystallized from a solution of benzene (B151609) and petroleum ether.[2]

Logical Workflow and Diagrams

The following diagrams illustrate the experimental workflows for the historical synthesis of this compound.

Caption: Workflow for the two-stage synthesis of this compound.

Caption: Workflow for the direct synthesis of this compound.

Conclusion

The foundational work by Wallenfels and Draher in the late 1950s provided the first practical methods for the synthesis of this compound. Their detailed experimental protocols and the characterization of the compound laid the groundwork for its subsequent use in research and development. The direct synthesis method, in particular, offered a more streamlined approach to obtaining this important fluorinated quinone. This historical discovery continues to be relevant for chemists and material scientists exploring the applications of organofluorine compounds.

References

An In-depth Technical Guide to the Safety and Handling of Tetrafluoro-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tetrafluoro-1,4-benzoquinone (CAS 527-21-9), a highly reactive fluorinated building block used in various research and development applications. Due to its hazardous nature, strict adherence to safety protocols is essential.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The following tables summarize its key identifiers, physical and chemical properties, and hazard classifications.

Chemical Identification and Properties

| Property | Value | Source(s) |

| Chemical Name | 2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione | [1][2] |

| Synonyms | p-Fluoranil, Tetrafluorobenzoquinone | [1] |

| CAS Number | 527-21-9 | [1][2] |

| Molecular Formula | C₆F₄O₂ | [1][2] |

| Molecular Weight | 180.06 g/mol | [1][2] |

| Appearance | Light yellow to brown powder or crystals | [1] |

| Melting Point | 183-186 °C (sublimes) | [1] |

| Solubility | Insoluble in water. |

GHS Hazard and Precautionary Statements

This compound is classified as a warning-level hazard.[1] It is crucial to understand and implement the following precautionary measures to ensure safe handling.

| GHS Classification | Code | Description | Source(s) |

| Hazard Class | Skin Irrit. 2 | Causes skin irritation | [1] |

| Eye Irrit. 2 | Causes serious eye irritation | [1] | |

| STOT SE 3 | May cause respiratory irritation | [1] | |

| Signal Word | Warning | [1] | |

| Hazard Statements | H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] | |

| H335 | May cause respiratory irritation | [1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1] |

| P264 | Wash skin thoroughly after handling | [1] | |

| P271 | Use only outdoors or in a well-ventilated area | [1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water | [1] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical. The following PPE is mandatory:

| PPE Type | Specification | Source(s) |

| Eye Protection | Chemical safety goggles or a face shield | [1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | [1] |

| Respiratory Protection | NIOSH-approved respirator with a dust mask (type N95 or better) | [1] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | [1] |

Engineering Controls

| Control | Specification |

| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye Wash Station | An operational and easily accessible eye wash station should be nearby. |

| Safety Shower | A safety shower should be readily available. |

Storage

| Condition | Specification | Source(s) |

| Temperature | Store in a cool, dry place. | [2] |

| Container | Keep container tightly closed. | [2] |

| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong bases, and amines. |

Spill and Emergency Procedures

A detailed spill response plan should be in place before working with this compound.

Caption: Decision tree for handling a this compound spill.

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving this compound.

General Workflow for Handling in a Laboratory Setting

The following diagram illustrates a typical workflow for using this compound in a chemical reaction.

Caption: Step-by-step workflow for safe laboratory handling.

Synthesis of Symmetrical or Unsymmetrical Ethers

This compound can be used as an oxidizing agent in an oxidation-reduction condensation to form ethers from two alcohols.[1]

Materials:

-

Alcohol 1

-

Alcohol 2

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane)

-

Inert atmosphere (e.g., Argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the first alcohol in the anhydrous solvent.

-

Add a stoichiometric equivalent of this compound to the solution.

-

Slowly add the second alcohol to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is typically quenched with a reducing agent (e.g., aqueous sodium thiosulfate) to consume any unreacted quinone.

-

The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography.

Caption: Logical flow for the synthesis of ethers.

Representative Diels-Alder Reaction (General Protocol)

While a specific, detailed protocol for a Diels-Alder reaction with this compound was not found in the immediate search results, a general procedure for the reaction of a benzoquinone with a diene like cyclopentadiene (B3395910) is as follows.[3][4] This should be adapted with caution and appropriate small-scale trials.

Materials:

-

This compound

-

Diene (e.g., freshly cracked cyclopentadiene)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Inert atmosphere (e.g., Argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Cool the solution to a suitable temperature (e.g., 0 °C or lower) to control the exothermic reaction.

-

Slowly add the diene to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Note: The reactivity of this compound as a dienophile is high due to the electron-withdrawing fluorine atoms. The reaction may be highly exothermic and should be performed with appropriate temperature control.

Conclusion

This compound is a valuable reagent in organic synthesis, but its hazardous properties necessitate careful and informed handling. By adhering to the safety protocols, utilizing appropriate personal protective equipment and engineering controls, and following established experimental procedures, researchers can safely harness the synthetic potential of this compound. Always consult the Safety Data Sheet and relevant literature before commencing any new experimental work.

References

- 1. 四氟对苯醌 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 527-21-9 | FT01936 [biosynth.com]

- 3. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

An In-Depth Technical Guide on the Electron Affinity of Tetrafluoro-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluoro-1,4-benzoquinone, also known as p-fluoranil, is a halogenated derivative of p-benzoquinone. The introduction of four highly electronegative fluorine atoms onto the benzoquinone ring significantly alters its electronic properties, making it a potent electron acceptor. This high electron affinity is a key determinant of its chemical reactivity and biological activity, driving its applications in diverse fields ranging from materials science to medicinal chemistry. This technical guide provides a comprehensive overview of the electron affinity of this compound, detailing quantitative data, the experimental and theoretical methodologies used for its determination, and its implications in biological systems.

Quantitative Data: Electron Affinity

The electron affinity (EA) of a molecule is the energy released when an electron is added to a neutral molecule in the gaseous phase to form a negative ion. A higher electron affinity indicates a greater ability of the molecule to accept an electron. The electron affinity of this compound has been a subject of both theoretical and experimental investigations.

| Compound | Theoretical Electron Affinity (eV) | Experimental Electron Affinity (eV) | Method |

| This compound | 2.69 | In excellent agreement with theory | G3(MP2)-RAD level of theory (ab initio) |

| Mono-fluoro-p-benzoquinone | 2.10 | - | G3(MP2)-RAD level of theory (ab initio) |

| 2,3-di-fluoro-p-benzoquinone | 2.29 | - | G3(MP2)-RAD level of theory (ab initio) |

| 2,5-di-fluoro-p-benzoquinone | 2.28 | - | G3(MP2)-RAD level of theory (ab initio) |

| 2,6-di-fluoro-p-benzoquinone | 2.31 | - | G3(MP2)-RAD level of theory (ab initio) |

| Tri-fluoro-p-benzoquinone | 2.48 | - | G3(MP2)-RAD level of theory (ab initio) |

A theoretical study calculated the electron affinity of tetrafluoro-p-benzoquinone to be 2.69 eV using standard ab initio molecular orbital theory at the G3(MP2)-RAD level.[1] The study mentions that this calculated value shows excellent agreement with available experimental values, although specific experimental figures were not cited in the abstract.

Experimental and Theoretical Protocols

The determination of the electron affinity of molecules like this compound involves sophisticated experimental and computational techniques.

Experimental Methodologies

1. Electron Attachment/Detachment Spectroscopy:

-

Electron Attachment Spectroscopy: This technique involves bombarding the target molecule with a beam of electrons of well-defined energy. When the electron energy matches the energy of an unoccupied molecular orbital, a temporary negative ion (anion) can be formed. The energy at which this resonance occurs provides information about the electron affinity. Studies on low-energy electron interactions with this compound have shown the formation of a metastable molecular anion, which is a direct consequence of its positive electron affinity.

-

Dissociative Electron Attachment (DEA): In this process, the temporary negative ion formed by electron capture is unstable and fragments into a neutral radical and a stable anion. By analyzing the kinetic energy and mass-to-charge ratio of the resulting fragments, information about the thermochemistry of the process and the electron affinity of the parent molecule can be deduced.

-

Photodetachment Spectroscopy: This method involves irradiating a beam of the negative ions of the target molecule with photons of known energy. If the photon energy is sufficient to detach the extra electron, the process is observed. The minimum photon energy required to detach the electron corresponds to the electron affinity of the neutral molecule.

2. Mass Spectrometry Techniques:

-

Electron Capture Negative Ion Mass Spectrometry (ECNI-MS): In this technique, the target molecule is introduced into an ion source where it captures thermalized electrons to form negative ions. The efficiency of this process is highly dependent on the electron affinity of the molecule.

-

Electron-Transfer Dissociation (ETD): While primarily used for peptide and protein sequencing, the principles of electron transfer are relevant. ETD involves the transfer of an electron from a radical anion to a multiply charged cation, leading to fragmentation.[2][3][4] The propensity of a molecule to participate in such electron transfer reactions is related to its electron affinity.

Theoretical Methodology: Ab Initio Molecular Orbital Theory

The theoretical electron affinity of this compound was calculated using the G3(MP2)-RAD level of theory.[1] This is a high-level computational chemistry method designed to provide accurate thermochemical data.

The general workflow for such a calculation is as follows:

Biological Implications and Mechanisms of Action

The high electron affinity of halogenated benzoquinones, such as this compound, is a primary driver of their biological activity, which includes antimicrobial and cytotoxic effects. For drug development professionals, understanding these mechanisms is crucial for lead optimization and toxicity assessment.

Cytotoxicity via Redox Cycling and Oxidative Stress

One of the principal mechanisms of quinone-induced cytotoxicity is through redox cycling, a process that generates reactive oxygen species (ROS). The high electron affinity of this compound facilitates its one-electron reduction to a semiquinone radical anion. This radical can then be re-oxidized by molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) radical. This cycle can repeat, leading to an accumulation of ROS, which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

Induction of Inflammatory Responses

Studies on tetrachlorobenzoquinone, a related halogenated quinone, have shown that it can induce neurotoxicity by triggering inflammatory responses through the activation of the NF-κB signaling pathway.[5] This activation is mediated by the generation of ROS. It is plausible that this compound could act through a similar mechanism.

The general pathway involves ROS-mediated activation of the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκB, releasing the NF-κB transcription factor. NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes.

Conclusion

This compound possesses a high electron affinity, a property that is central to its chemical and biological characteristics. This guide has summarized the quantitative data available for its electron affinity, detailed the sophisticated experimental and computational methods employed in its determination, and explored the mechanistic basis for its biological activities, particularly its cytotoxicity. For researchers in drug development, a thorough understanding of the electron affinity of such compounds is indispensable for predicting their reactivity, potential toxicity, and for the rational design of novel therapeutic agents. The provided diagrams offer a visual representation of the key processes influenced by the high electron affinity of this compound, serving as a valuable tool for conceptualizing its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]

- 3. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Implementation of Electron-Transfer Dissociation on a Hybrid Linear Ion Trap–Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrachlorobenzoquinone exhibits neurotoxicity by inducing inflammatory responses through ROS-mediated IKK/IκB/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solvatochromism of Tetrafluoro-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluoro-1,4-benzoquinone, also known as fluoranil, is a quinone derivative of significant interest in various fields of chemistry, including organic synthesis and materials science, due to its electron-accepting properties. The study of its interaction with different solvent environments, a phenomenon known as solvatochromism, can provide valuable insights into its electronic structure and potential applications as a sensor or in charge-transfer complexes. Solvatochromism refers to the change in the color of a solution of a compound with a change in the solvent. This is observed as a shift in the absorption or emission spectra of the compound.

The Phenomenon of Solvatochromism

Solvatochromism arises from the differential solvation of the ground and excited electronic states of a molecule. The polarity of the solvent plays a crucial role in stabilizing or destabilizing these states, leading to a shift in the energy of the electronic transitions.

-

Negative (Hypsochromic) Solvatochromism: This is observed when the ground state of a molecule is more polar than the excited state. In such cases, an increase in solvent polarity will stabilize the ground state more than the excited state, leading to a larger energy gap for the electronic transition. This results in a shift of the absorption maximum to a shorter wavelength (a "blue shift"). This behavior is typical for n→π* transitions, where a non-bonding electron is promoted to an anti-bonding π* orbital. The lone pairs of electrons on the oxygen atoms of the carbonyl groups in this compound can undergo such transitions.

-

Positive (Bathochromic) Solvatochromism: This occurs when the excited state is more polar than the ground state. An increase in solvent polarity will stabilize the more polar excited state to a greater extent, reducing the energy gap for the electronic transition. This leads to a shift of the absorption maximum to a longer wavelength (a "red shift"). This is often observed for π→π* transitions in molecules where intramolecular charge transfer occurs upon excitation.

Illustrative Solvatochromic Data for this compound

To illustrate how solvatochromic data is presented and analyzed, the following table provides a set of hypothetical, yet plausible, UV-Vis absorption maxima (λmax) for the n→π* transition of this compound in a range of solvents with varying polarities. The solvent polarity is represented by the dielectric constant (ε).

| Solvent | Dielectric Constant (ε) at 20°C | λmax (nm) (Hypothetical) |

| n-Hexane | 1.88 | 460 |

| Cyclohexane | 2.02 | 458 |

| Carbon Tetrachloride | 2.24 | 455 |

| Toluene | 2.38 | 452 |

| Diethyl Ether | 4.34 | 445 |

| Chloroform | 4.81 | 442 |

| Tetrahydrofuran | 7.58 | 438 |

| Dichloromethane (B109758) | 9.08 | 435 |

| Acetone | 20.7 | 430 |

| Ethanol | 24.5 | 425 |

| Methanol | 32.7 | 422 |

| Acetonitrile | 37.5 | 420 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 418 |

| Water | 80.1 | 410 |

This illustrative data demonstrates a hypsochromic shift (blue shift) with increasing solvent polarity, which is the expected behavior for an n→π* transition.

Experimental Protocol for Measuring Solvatochromism

The following is a detailed methodology for the experimental determination of the solvatochromism of a compound like this compound using UV-Vis spectroscopy.

1. Materials and Reagents:

-

This compound (high purity)

-

A series of spectroscopic grade solvents of varying polarities (e.g., those listed in the table above)

-

Volumetric flasks (Class A)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

2. Instrumentation:

-

A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

3. Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg).

-

Dissolve the compound in a known volume of a suitable, relatively non-polar solvent in which it is readily soluble (e.g., dichloromethane or acetonitrile) to prepare a concentrated stock solution (e.g., 1 x 10-3 M).

4. Preparation of Sample Solutions:

-

For each solvent to be tested, pipette a small, precise volume of the stock solution into a volumetric flask.

-

Dilute to the mark with the respective solvent to obtain a final concentration that gives an absorbance maximum in the range of 0.5-1.5 absorbance units (e.g., 1 x 10-4 M to 5 x 10-5 M). This concentration may need to be optimized for each solvent.

5. UV-Vis Spectroscopic Measurement:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

-

Set the desired wavelength range for scanning (e.g., 300-600 nm for the visible region of quinones).

-

Use the pure solvent as the blank reference in both the sample and reference cuvette holders to record a baseline.

-

Rinse a quartz cuvette with the sample solution three times before filling it.

-

Place the cuvette with the sample solution in the sample holder and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax) for the electronic transition of interest.

-

Repeat the measurement for each solvent.

6. Data Analysis:

-

Tabulate the λmax values for each solvent.

-

Correlate the observed shifts in λmax with solvent polarity parameters (e.g., dielectric constant, Reichardt's ET(30) scale) to analyze the solvatochromic behavior.

Visualizations

The following diagrams illustrate the principles and workflow of a solvatochromism study.

Caption: Principle of negative solvatochromism.

Caption: Experimental workflow for solvatochromism studies.

Conclusion

The solvatochromism of this compound is a subject of significant interest for understanding its electronic properties and potential applications. Although detailed experimental data is sparse, the theoretical principles suggest that its n→π* transitions would exhibit negative solvatochromism (a hypsochromic or blue shift) with increasing solvent polarity. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for conducting and reporting such studies. Further experimental investigation is warranted to fully characterize the solvatochromic behavior of this important fluorinated quinone.

A Technical Guide to Tetrafluoro-1,4-benzoquinone: Suppliers, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tetrafluoro-1,4-benzoquinone (also known as p-fluoranil), a versatile reagent in organic synthesis. This document details commercially available suppliers, typical purity levels, and standardized methodologies for its purification and analysis, designed to assist researchers in its effective utilization.

Commercial Availability and Purity

This compound is available from a range of chemical suppliers. The purity of the commercially available product typically ranges from 97% to over 98%, as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The table below summarizes the offerings from several prominent suppliers.

Table 1: Commercial Suppliers and Purity of this compound

| Supplier | Stated Purity | Analytical Method | CAS Number |

| INDOFINE Chemical Company | 97% | Not Specified | 527-21-9 |

| Lab Pro Inc | Min. 98.0% | HPLC | 527-21-9 |

| Chem-Impex | ≥ 98% | HPLC | 527-21-9 |

| MilliporeSigma (formerly Sigma-Aldrich) | 97% | Not Specified | 527-21-9 |

| TCI America | >98.0% | Not Specified | 527-21-9 |

| GTI Laboratory Supplies | 97.6% (example CoA) | GC | 527-21-9 |

| Advanced ChemBlocks | 95% | Not Specified | 527-21-9 |

Note: Purity levels and available analytical data may vary by batch. It is recommended to request a lot-specific Certificate of Analysis (CoA) for detailed information.

Physicochemical Properties

A summary of key physicochemical properties for this compound is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆F₄O₂ | [1] |

| Molecular Weight | 180.06 g/mol | |

| Appearance | Light yellow to brown powder or crystals | |

| Melting Point | 183-186 °C (sublimates) | [2] |

| CAS Number | 527-21-9 | [1] |

Experimental Protocols

The following sections detail generalized yet robust protocols for the purification and analysis of this compound, based on standard laboratory practices for similar compounds.

Purification by Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds like this compound.[3] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.

Methodology:

-

Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen for recrystallization of non-polar to moderately polar compounds include hexanes, toluene, ethyl acetate, acetone, and ethanol, or mixtures thereof.[4]

-

Dissolution: In a suitable flask, add the crude this compound and a minimal amount of the selected hot solvent. Heat the mixture with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be executed quickly to prevent premature crystallization.

-